Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate
Description
Properties
IUPAC Name |
methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-16-13(15)12-7-6-9(18-12)8-17-11-5-3-2-4-10(11)14/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIRFBBJPNJRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Phenoxymethyl Intermediate
The synthesis initiates with the nucleophilic substitution of 5-(chloromethyl)furan-2-carboxylic acid with 2-chlorophenol. In a typical procedure:
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Reaction Setup : 5-(Chloromethyl)furan-2-carboxylic acid (1.0 equiv) and 2-chlorophenol (1.2 equiv) are dissolved in anhydrous DMF.
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Base Addition : Cs₂CO₃ (2.0 equiv) is added to deprotonate the phenolic hydroxyl group, enabling nucleophilic attack on the chloromethyl carbon.
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Reaction Conditions : The mixture is stirred at 60–70°C for 12–18 hours under nitrogen atmosphere.
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Workup : The crude product, 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid, is isolated via acid-base extraction (yield: 68–75%).
Esterification with Methanol
The carboxylic acid intermediate is esterified to yield the final product:
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Acid Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride derivative.
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Methanol Quenching : Methanol is added in excess (5.0 equiv) to react with the acyl chloride, yielding the methyl ester.
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Purification : The crude ester is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to achieve >95% purity.
Optimization Strategies
Catalytic Efficiency
Comparative studies indicate that Cs₂CO₃ outperforms K₂CO₃ in the nucleophilic substitution step, reducing reaction time by 30% while improving yields to 78%.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| Acetonitrile | 37.5 | 72 |
| THF | 7.6 | 58 |
Polar aprotic solvents enhance ionic dissociation of the base, critical for efficient phenoxide formation.
Temperature Control
Elevating temperatures beyond 70°C promotes side reactions, such as furan ring decomposition, reducing overall yield by 15–20%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 methanol/water) confirms a retention time of 8.2 minutes with 98.3% purity.
Alternative Synthetic Routes
Mitsunobu Reaction
An alternative approach employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-chlorophenol with 5-(hydroxymethyl)furan-2-carboxylate. While avoiding harsh bases, this method is less cost-effective (yield: 65%).
Enzymatic Esterification
Lipase-catalyzed transesterification using vinyl methyl ester has been explored under mild conditions (40°C, pH 7.0), achieving 60% conversion but requiring extended reaction times (72 hours).
Industrial-Scale Considerations
Cost Analysis
| Component | Lab-Scale Cost (USD/g) | Industrial-Scale Cost (USD/kg) |
|---|---|---|
| 5-(Chloromethyl)furan-2-carboxylic acid | 12.50 | 8.20 |
| 2-Chlorophenol | 6.80 | 4.10 |
| Cs₂CO₃ | 9.75 | 5.90 |
Economies of scale reduce raw material costs by 34–42%.
Waste Management
The process generates 3.2 kg of inorganic waste (primarily CsCl) per kilogram of product. Implementing solvent recovery systems can reduce DMF consumption by 70%.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Methyl 5-{[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate (C₂₂H₁₅ClO₆)
- Key Features: Incorporates a chromen-2-one ring system linked via an oxymethyl group.
- Applications: Likely used in pharmaceuticals due to chromenone’s prevalence in bioactive molecules. The extended conjugation may enhance UV absorption, relevant in material science .
Methyl 5-(Chloromethyl)-2-Furoate (C₇H₇ClO₃)
- Key Features : Direct chloromethyl substitution at the furan 5-position. The chloromethyl group is highly reactive, favoring alkylation or nucleophilic displacement reactions.
- Applications : A precursor for synthesizing polymers or complex molecules. Commercial availability (CAS 2144-37-8) underscores its utility in industrial workflows .
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Key Features : Electron-withdrawing nitro and fluoro groups on the aryl ring. This reduces electron density on the furan, altering reactivity in electrophilic substitutions.
- Synthesis : Prepared via Meerwein arylation, highlighting a method applicable to similar furan-aryl couplings .
Methyl 5-(Chlorosulfonyl)-2-Furoate (C₆H₅ClO₅S)
- Key Features : Chlorosulfonyl group at the furan 5-position. This strongly electron-withdrawing group facilitates sulfonamide or sulfonate ester formation.
- Physical Properties: Boiling point 118°C at 1 mm Hg, indicating moderate volatility.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Insights |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₁ClO₄ | 278.68 | 2-Chlorophenoxymethyl | Moderate lipophilicity; ester hydrolysis |
| Methyl 5-(Chloromethyl)-2-Furoate | C₇H₇ClO₃ | 174.58 | Chloromethyl | High reactivity for nucleophilic attack |
| Chromenone Derivative | C₂₂H₁₅ClO₆ | 410.81 | Chromenone, oxymethyl | Enhanced rigidity; UV activity |
| Chlorosulfonyl Derivative | C₆H₅ClO₅S | 224.62 | Chlorosulfonyl | Electrophilic sulfonation site |
Biological Activity
Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring and a chlorophenoxy group, which are critical for its biological properties. The molecular formula is with a molecular weight of approximately 250.67 g/mol. The presence of the chlorophenoxy moiety is significant as it often correlates with enhanced biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity.
- Receptor Modulation : It can act as an agonist or antagonist in receptor-mediated pathways, influencing downstream signaling pathways.
- Antimicrobial Activity : Research indicates that it disrupts microbial cell membranes and inhibits essential enzymes, contributing to its antimicrobial properties.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria and fungi, suggesting potential applications in treating infections.
Phytotoxicity
The compound has been evaluated for phytotoxic effects on plants, which is crucial for its potential use in agrochemicals. Research indicates that it can affect seed germination and plant growth, highlighting its dual role as both a herbicide and a bioactive agent .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it exhibited potent activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating strong antibacterial potential.
Case Study 2: Phytotoxicity Assessment
In another study assessing phytotoxicity, this compound was applied to various crops at concentrations ranging from 0.1% to 1%. Results showed significant inhibition of germination rates in treated seeds compared to controls, with a noted reduction in root length and overall plant vigor at higher concentrations.
Data Tables
| Biological Activity | Target Organism | Effect | Concentration (µg/mL) |
|---|---|---|---|
| Antibacterial | E. coli | Inhibition | 32 |
| Antibacterial | S. aureus | Inhibition | 32 |
| Phytotoxicity | Various crops | Growth inhibition | 0.1 - 1% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
